molecular formula C6H7NOS B11921921 3-Methylthiophene-2-carboxaldehyde oxime

3-Methylthiophene-2-carboxaldehyde oxime

Cat. No.: B11921921
M. Wt: 141.19 g/mol
InChI Key: ZZGCONMEXMLKLV-DAXSKMNVSA-N
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Description

3-Methylthiophene-2-carboxaldehyde oxime is an organic compound with the molecular formula C6H7NOS. It is derived from 3-Methylthiophene-2-carboxaldehyde, a thiophene derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylthiophene-2-carboxaldehyde oxime can be synthesized from 3-Methylthiophene-2-carboxaldehyde through an oximation reaction. The typical procedure involves reacting 3-Methylthiophene-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Methylthiophene-2-carboxaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methylthiophene-2-carboxaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-Methylthiophene-2-carboxaldehyde oxime exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxime group can form hydrogen bonds and other interactions with molecular targets, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiophene-2-carboxaldehyde: The parent compound, which lacks the oxime group.

    2-Formyl-3-methylthiophene: A structural isomer with the formyl group at a different position.

    3-Methylthiophene-2-carboxylic acid: An oxidation product of the oxime

Uniqueness

3-Methylthiophene-2-carboxaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

(NZ)-N-[(3-methylthiophen-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H7NOS/c1-5-2-3-9-6(5)4-7-8/h2-4,8H,1H3/b7-4-

InChI Key

ZZGCONMEXMLKLV-DAXSKMNVSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N\O

Canonical SMILES

CC1=C(SC=C1)C=NO

Origin of Product

United States

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